Azd 5363 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AZD 5363 involves the reaction of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol in the presence of a base . This reaction yields AZD 5363, which can be isolated as a salt, such as the dihydrochloride form.
Industrial Production Methods: The industrial production of AZD 5363 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the consistent quality and yield of the final product .
化学反应分析
Types of Reactions: AZD 5363 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in hydrogen bonding and other non-covalent interactions with target proteins.
Common Reagents and Conditions: The synthesis of AZD 5363 involves the use of bases such as sodium hydroxide or potassium carbonate to facilitate the reaction between the starting materials . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol.
Major Products: The major product of the synthesis is AZD 5363 itself, which can be further processed to obtain its dihydrochloride salt form. This form is preferred for its enhanced solubility and stability .
科学研究应用
AZD 5363 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Cancer Research: AZD 5363 is extensively studied for its potential as an anti-cancer agent.
Pharmacodynamics Studies: Researchers use AZD 5363 to study the pharmacodynamics of AKT inhibition and its effects on downstream signaling pathways.
Combination Therapy: AZD 5363 is often used in combination with other therapeutic agents, such as docetaxel, lapatinib, and trastuzumab, to enhance their anti-tumor activity.
作用机制
AZD 5363 exerts its effects by competitively inhibiting the kinase activity of AKT. This inhibition prevents the phosphorylation of AKT substrates, thereby disrupting the PI3K/AKT/mTOR signaling pathway . The compound binds to the kinase domain of AKT, blocking its activity and leading to reduced cell proliferation and increased apoptosis in cancer cells .
Similar Compounds:
Perifosine: Another AKT inhibitor that also targets the PI3K/AKT/mTOR pathway.
MK-2206: A selective allosteric inhibitor of AKT.
GSK690693: A pan-AKT inhibitor with similar potency to AZD 5363.
Uniqueness of AZD 5363: AZD 5363 is unique due to its high potency and selectivity for all isoforms of AKT. It also has favorable pharmacokinetic properties, making it suitable for oral administration . Additionally, AZD 5363 has shown promising results in combination therapies, enhancing the efficacy of other anti-cancer agents .
属性
IUPAC Name |
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXXJKUIBXAHS-RMRYJAPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。